1,4-Diethyl-1,4,7-triazonane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

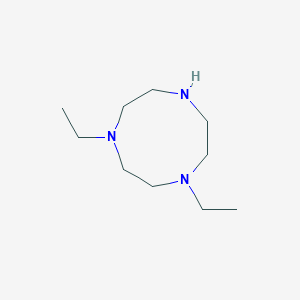

1,4-Diethyl-1,4,7-triazonane is a chemical compound with the molecular formula C₁₀H₂₃N₃. It belongs to the class of triazacyclononane derivatives, which are known for their strong metal-chelating properties. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its unique structure and reactivity.

作用机制

Target of Action

1,4-Diethyl-1,4,7-triazonane, a derivative of 1,4,7-Triazacyclononane (TACN), is an aza-crown ether . TACN is a popular tridentate ligand that binds to one face of an octahedron of metalloids and transition metals . The primary targets of this compound are therefore likely to be metal ions, with the compound acting as a chelator .

Mode of Action

The strong coordination capabilities and high selectivity of the TACN derivatives toward di- or trivalent metal ions are determined by the cooperative binding mode from TACN and pendant arms . The compound interacts with its targets by forming a complex, with the TACN unit being kinetically inert, allowing further synthetic transformations on the other coordination sites .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl-1,4,7-triazonane typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethylene triamine with ethylene glycol ditosylate under basic conditions to form the triazacyclononane ring. The diethyl groups are introduced through subsequent alkylation reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

1,4-Diethyl-1,4,7-triazonane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazacyclononane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

科学研究应用

Coordination Chemistry and Catalysis

Metal Complexation:

1,4-Diethyl-1,4,7-triazonane acts as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances catalytic processes. For example, triazacyclononane derivatives have been utilized in the synthesis of manganese complexes that exhibit exceptional catalytic activity for bleaching applications .

Case Study: Manganese Complexes

- Catalyst Composition: Mn₂(μ-O)₃(this compound)₂(PF₆)₂

- Application: Effective in fabric bleaching.

- Performance: The complex demonstrated improved catalytic efficiency attributed to the unique ligand properties of triazacyclononanes.

Biomedical Applications

Metal Chelation:

The compound has been investigated for its potential as a metal chelator in biomedical applications. Triazamacrocyclic hydroxypyridinonate derivatives synthesized from this compound have shown promise in chelating metal ions for therapeutic purposes .

Case Study: Synthesis of Hydroxypyridinonate Derivatives

- Synthesis Method: Convergent synthetic approach using di-tert-butyl-2,2'-(1,4,7-triazonane-1,4-diyl) diacetate.

- Outcome: Produced metal chelators with potential applications in treating metal overload conditions.

Environmental Chemistry

Redox Cycling:

Research indicates that this compound can participate in redox cycling processes. This property is significant for developing sensitive biosensors and environmental monitoring systems .

Case Study: Electrochemical Sensors

- Application: Development of electrochemical immunosensors.

- Mechanism: Utilizes redox cycling to amplify signals for detecting biological markers.

- Results: Enhanced sensitivity and selectivity in biosensing applications.

Data Tables

| Application Area | Description | Example Compound |

|---|---|---|

| Coordination Chemistry | Acts as a ligand for transition metals in catalysis | Manganese complexes |

| Biomedical Applications | Metal chelation for therapeutic use | Hydroxypyridinonate derivatives |

| Environmental Chemistry | Involvement in redox cycling for biosensor development | Electrochemical immunosensors |

相似化合物的比较

1,4-Diethyl-1,4,7-triazonane can be compared with other triazacyclononane derivatives, such as 1,4,7-triazacyclononane and its methyl or tert-butyl-substituted analogs. The diethyl groups in this compound provide unique steric and electronic properties that can influence its reactivity and stability compared to other derivatives.

Similar Compounds

- 1,4,7-Triazacyclononane

- 1,4-Dimethyl-1,4,7-triazacyclononane

- 1,4-Di-tert-butyl-1,4,7-triazacyclononane

These compounds share the triazacyclononane core structure but differ in their substituents, which can lead to variations in their chemical behavior and applications.

生物活性

1,4-Diethyl-1,4,7-triazonane is a cyclic triamine compound that belongs to the family of triazacyclononanes. These compounds have garnered attention for their potential biological activities, particularly in coordination chemistry and medicinal applications. This article explores the biological activity of this compound, including its synthesis, properties, and potential applications based on current research findings.

This compound is characterized by its cyclic structure which allows it to form stable complexes with various metal ions. The compound exhibits significant solubility in water and organic solvents, which enhances its applicability in biological systems. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16N6 |

| Molecular Weight | 188.25 g/mol |

| Solubility | Very soluble in water (32.1 mg/ml) |

| Log P (octanol-water) | -0.73 |

Chelation and Metal Binding

The primary biological activity of this compound stems from its ability to chelate metal ions. This property is crucial as many biological processes depend on metal ions as cofactors. Research indicates that the compound forms stable complexes with transition metals such as copper(II), nickel(II), and zinc(II), which are essential for enzymatic functions .

Antimicrobial Properties

Recent studies have suggested that derivatives of triazacyclononanes exhibit antimicrobial activity. For instance, metal complexes formed with this compound have shown inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Case Studies

- Metal Complexes in Catalysis : A study investigated the catalytic activity of copper(II) complexes derived from this compound in the hydrolysis of organophosphates like paraoxon. The results indicated that these complexes could effectively catalyze hydrolysis reactions under mild conditions .

- Immunological Applications : Another research focused on the binding characteristics of this compound derivatives with activated human peripheral blood mononuclear cells (hPBMCs). The study demonstrated enhanced binding affinity when used as a tracer in imaging studies for cancer diagnostics .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural properties that facilitate interaction with biomolecules. The cyclic nature allows for flexibility in binding orientations when coordinating with metal ions or interacting with enzymes and receptors .

属性

IUPAC Name |

1,4-diethyl-1,4,7-triazonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-12-7-5-11-6-8-13(4-2)10-9-12/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUXCQAUXNEHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCCN(CC1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。